molecular formula C19H23N3O B1664231 A-412997 CAS No. 630116-49-3

A-412997

Cat. No.: B1664231
CAS No.: 630116-49-3
M. Wt: 309.4 g/mol
InChI Key: JFCDMGGMCUKHST-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

A-412997, also known as RWL9H93ARB or N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide, is a highly selective dopamine D4 receptor agonist . It has a high affinity for both rat and human D4 receptors, with Ki values of 12 and 7.9 nM respectively . The dopamine D4 receptor is one of the five subtypes of the dopamine receptor in the brain. Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physical functions.

Mode of Action

As an agonist, this compound binds to the dopamine D4 receptors and activates them . This activation triggers a series of biochemical reactions that result in the observed effects of the compound. The exact nature of these reactions is complex and depends on the specific cellular context.

Pharmacokinetics

It is known that the compound is able to rapidly cross the blood-brain barrier following systemic administration . This property is crucial for its action on the central nervous system.

Result of Action

In animal tests, this compound has been shown to improve cognitive performance in rats to a similar extent as methylphenidate . It does this without producing place preference or other signs of abuse liability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A412997 involves the reaction of 3-methylphenylamine with 2-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then reduced using sodium borohydride to yield the corresponding amine. The final step involves the acylation of the amine with 1-piperidineacetyl chloride to produce A412997 .

Industrial Production Methods: Industrial production methods for A412997 are not widely documented. the synthesis typically involves standard organic synthesis techniques such as condensation, reduction, and acylation reactions under controlled conditions .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

A412997 has several scientific research applications:

    Chemistry: Used as a model compound to study selective dopamine D4 receptor agonists.

    Biology: Investigated for its effects on cognitive performance and memory enhancement in animal models.

    Medicine: Potential therapeutic agent for cognitive disorders such as attention deficit hyperactivity disorder (ADHD) and schizophrenia.

    Industry: Utilized in the development of new drugs targeting dopamine receptors

Comparison with Similar Compounds

Uniqueness of A412997: A412997 is unique due to its high selectivity for dopamine D4 receptors and its ability to improve cognitive performance without causing significant side effects such as sedation or nausea. This makes it a promising candidate for further research and potential therapeutic applications .

Properties

IUPAC Name

N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-15-5-4-6-17(13-15)21-19(23)14-22-11-8-16(9-12-22)18-7-2-3-10-20-18/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCDMGGMCUKHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212234
Record name A-412997
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630116-49-3
Record name N-(3-Methylphenyl)-4-(2-pyridinyl)-1-piperidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630116-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name A-412997
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630116493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-412997
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-412997
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWL9H93ARB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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